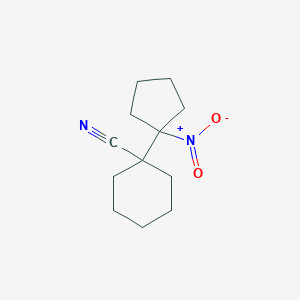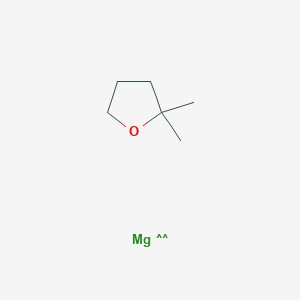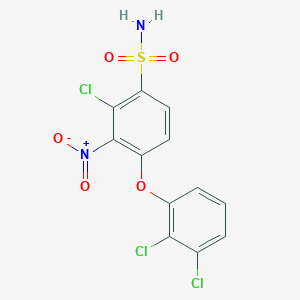
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include chloro, nitro, and sulfonamide groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of chlorine gas or other chlorinating agents for chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups in place of chlorine atoms.
科学的研究の応用
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Shares similar chlorinated phenol structure but lacks the nitro and sulfonamide groups.
2-Chloro-4-iodophenol: Contains iodine instead of additional chlorine atoms.
Trichlorophenol: Contains three chlorine atoms but lacks the nitro and sulfonamide groups.
特性
CAS番号 |
88345-20-4 |
|---|---|
分子式 |
C12H7Cl3N2O5S |
分子量 |
397.6 g/mol |
IUPAC名 |
2-chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O5S/c13-6-2-1-3-7(10(6)14)22-8-4-5-9(23(16,20)21)11(15)12(8)17(18)19/h1-5H,(H2,16,20,21) |
InChIキー |
HBZXQJUOJYFPQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
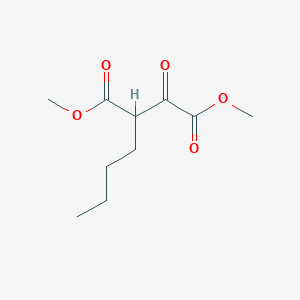
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)

diphenyl-](/img/structure/B14397419.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
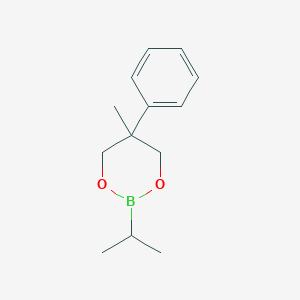
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
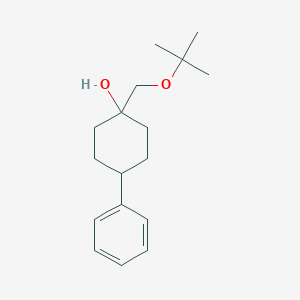
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
